N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine
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Overview
Description
N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a fluorine atom and a trifluoromethyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluorobenzyl chloride is reacted with trifluoromethylpropan-2-amine under anhydrous conditions, often in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(4-fluorobenzyl)-N-(methyl)propan-2-amine: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C11H13F4N |
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Molecular Weight |
235.22 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F4N/c1-8(2)16(11(13,14)15)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
RFVFHQYNPCXFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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